Tetrahydrouridine
Übersicht
Beschreibung
Tetrahydrouridine (THU) is a well-characterized and potent inhibitor of cytidine deaminase (CDA). It has been used in trials studying the treatment of various neoplasms, including lung neoplasms, breast neoplasms, sickle cell disease, and head and neck cancer .
Synthesis Analysis
Tetrahydrouridine is a potent inhibitor of cytidine deaminase (CDA), which competitively blocks the active site of the enzyme . It has been shown to increase the antitumor activity of cytarabine both in vivo and in vitro .
Molecular Structure Analysis
Tetrahydrouridine has a molecular formula of C9H16N2O6, with an average mass of 248.235 Da and a monoisotopic mass of 248.100830 Da .
Chemical Reactions Analysis
Tetrahydrouridine has been found to inhibit cell proliferation through cell cycle regulation, regardless of Cytidine Deaminase expression levels . It has also been found to increase the antitumor activity of cytarabine both in vivo and in vitro .
Physical And Chemical Properties Analysis
Tetrahydrouridine is a crystalline solid with a molecular formula of C9H16N2O6 and a formula weight of 248.2 . It is a potent inhibitor of cytidine deaminase (CDA), which competitively blocks the active site of the enzyme .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
Tetrahydrouridine has been explored in clinical trials for its potential in treating various types of cancer, including lung neoplasms, breast neoplasms, and head and neck cancer. It is studied for its ability to enhance the effectiveness of chemotherapy drugs .
Sickle Cell Disease Management
Research trials have also investigated Tetrahydrouridine in the context of sickle cell disease, focusing on how it can impact treatment outcomes .
Inhibition of Cytidine Deaminase
Tetrahydrouridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme that catalyzes and inactivates cytidine analogues. This property is significant in the context of increasing the efficacy of certain chemotherapy agents, such as gemcitabine, by preventing their deactivation .
Pharmacokinetics and Pharmacodynamics Enhancement
Studies have shown that Tetrahydrouridine can affect the pharmacokinetics and pharmacodynamics of oral decitabine (DAC), a drug used in chemotherapy, when evaluated in mice and nonhuman primates .
Wirkmechanismus
Target of Action
Tetrahydrouridine (THU) primarily targets the enzyme Cytidine Deaminase (CDA) . CDA is responsible for the deamination of cytidine analogs, a process that can inactivate certain drugs and limit their bioavailability .
Mode of Action
THU acts as a competitive inhibitor of CDA . By binding to the active site of CDA, THU prevents the enzyme from interacting with its usual substrates, thereby inhibiting the deamination process . This inhibition allows drugs that are normally inactivated by CDA, such as decitabine, to remain active for longer periods .
Biochemical Pathways
The inhibition of CDA by THU affects the catabolism of cytotoxic deoxycytidine analogs such as ara-C and gemcitabine . By preventing the deamination and subsequent inactivation of these drugs, THU enhances their therapeutic efficacy .
Moreover, THU has been shown to inhibit cell proliferation through cell cycle regulation, independent of CDA expression levels . This suggests that THU may have additional targets and pathways that contribute to its biological effects.
Pharmacokinetics
The pharmacokinetics of THU involve its absorption, distribution, metabolism, and excretion (ADME).
In combination with other drugs like decitabine, THU has been shown to extend the absorption time and widen the concentration-time profile of the combined drug, increasing the exposure time for S-phase–specific depletion of DNA methyltransferase 1 (DNMT1) without causing high peak levels that can lead to DNA damage and cytotoxicity .
Result of Action
The inhibition of CDA by THU results in increased bioavailability and prolonged activity of drugs that are normally inactivated by this enzyme . This can lead to enhanced therapeutic efficacy of these drugs .
In addition, THU’s ability to inhibit cell proliferation can result in decreased growth of certain cancer cells . This effect is thought to occur through the regulation of the cell cycle, leading to an increased rate of G1-phase occurrence and a diminished rate of S-phase occurrence .
Action Environment
The action of THU can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of THU. When used in combination with decitabine, THU can enhance the bioavailability and efficacy of decitabine .
Furthermore, the expression levels of CDA in different tissues can influence the effectiveness of THU. Tissues with high CDA expression may require higher concentrations of THU for effective inhibition of the enzyme .
Zukünftige Richtungen
Tetrahydrouridine shows great promise in the treatment of sickle cell disease. Results from a phase 1/2 clinical trial suggest that this novel oral therapy was well tolerated and produced the desired effect on red blood cells by increasing fetal hemoglobin (HbF) levels twofold . Additionally, a combination of DNA methyltransferase inhibitors (DNMTis), radiotherapy, and immunotherapy could be a promising treatment strategy to improve non-small cell lung cancer outcomes .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4-8,12-15H,1-3H2,(H,10,16)/t4-,5?,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYOOZPSJFJIZ-XVKVHKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18771-50-1 | |
Record name | Tetrahydrouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18771-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018771501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrouridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TETRAHYDROURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NIZ8H6OL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.